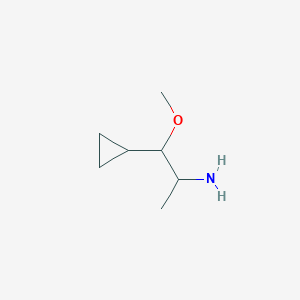

1-Cyclopropyl-1-methoxypropan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Cyclopropyl-1-methoxypropan-2-amine” is a chemical compound that contains a cyclopropyl group, which is a structure derived from cyclopropane . It also contains a methoxy group and an amine group .

Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-1-methoxypropan-2-amine” includes a cyclopropyl group, a methoxy group, and an amine group . The cyclopropyl group is a ring of three carbon atoms, which is highly strained due to its unfavored bond angles .Physical And Chemical Properties Analysis

“1-Cyclopropyl-1-methoxypropan-2-amine” is a liquid at room temperature . Its molecular weight is 129.2 .Aplicaciones Científicas De Investigación

Synthesis of CRF-1 Receptor Antagonists

1-Cyclopropyl-1-methoxypropan-2-amine is identified as a key chiral intermediate in synthesizing corticotropin-releasing factor-1 (CRF-1) receptor antagonists. The study by Parker et al. (2012) utilized a chemoenzymatic route for its preparation, highlighting its significance in medicinal chemistry (Parker et al., 2012).

Catalytic Amination

Bassili and Baiker (1990) studied the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, producing 2-amino-1-methoxypropane, a compound closely related to 1-cyclopropyl-1-methoxypropan-2-amine. This study demonstrates the compound's relevance in catalysis and organic synthesis (Bassili & Baiker, 1990).

Enantioselective Synthesis in Medicinal Chemistry

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, as studied by Lifchits and Charette (2008), indicates the compound's potential in enantioselective synthesis, particularly for the production of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Formation of Cyclopropylamines

Research by Gillaspy et al. (1995) on the formation of cyclopropylamines, including tricyclopropylamine, underscores the compound's importance in creating novel cyclopropyl-containing amines, a significant area in organic chemistry (Gillaspy et al., 1995).

Antiproliferative Activity in Cancer Research

Lu et al. (2021) synthesized a molecule with 1-cyclopropyl-1-methoxypropan-2-amine structure showing antiproliferative activity against cancer cell lines, indicating its potential in cancer research and treatment (Lu et al., 2021).

CuH-Catalyzed Hydroamination

Feng et al. (2019) explored the CuH-catalyzed hydroamination of strained trisubstituted alkenes, producing polysubstituted aminocyclobutanes and aminocyclopropanes. This method is crucial for synthesizing biologically active compounds containing cyclopropane and amine substructures (Feng et al., 2019).

Propiedades

IUPAC Name |

1-cyclopropyl-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5(8)7(9-2)6-3-4-6/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJVVNRHAQCAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CC1)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1-methoxypropan-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2603712.png)

![3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2603719.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2603724.png)

![(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2603726.png)

![2-(4-Chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2603727.png)

![1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2603728.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603731.png)